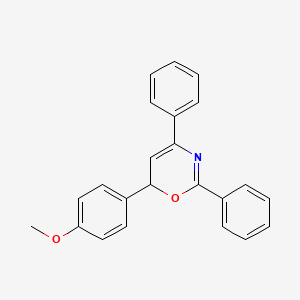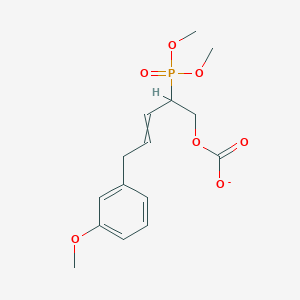
2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphosphoryl group, a methoxyphenyl group, and a pent-3-en-1-yl carbonate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate typically involves multi-step organic reactions. One common approach is to start with the appropriate phenyl and phosphoric acid derivatives, followed by a series of esterification and alkylation reactions. The reaction conditions often require the use of catalysts, such as Rhodium (III) complexes, and may involve hydrazine-directed C–H functionalization pathways .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in an industrial setting.
化学反应分析
Types of Reactions
2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
科学研究应用
2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies or as a potential drug candidate.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
作用机制
The mechanism by which 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate exerts its effects depends on its interactions at the molecular level. It may target specific enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the context of its use.
相似化合物的比较
Similar Compounds
- 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl acetate
- 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl ether
Uniqueness
What sets 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate apart from similar compounds is its carbonate moiety, which can impart different chemical reactivity and biological activity compared to acetates or ethers. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.
属性
CAS 编号 |
820233-29-2 |
|---|---|
分子式 |
C15H20O7P- |
分子量 |
343.29 g/mol |
IUPAC 名称 |
[2-dimethoxyphosphoryl-5-(3-methoxyphenyl)pent-3-enyl] carbonate |
InChI |
InChI=1S/C15H21O7P/c1-19-13-8-4-6-12(10-13)7-5-9-14(11-22-15(16)17)23(18,20-2)21-3/h4-6,8-10,14H,7,11H2,1-3H3,(H,16,17)/p-1 |
InChI 键 |
XCQQUCDMMGTXCC-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=CC(=C1)CC=CC(COC(=O)[O-])P(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


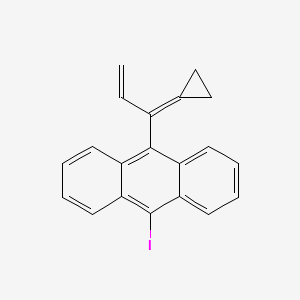

![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)

![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)
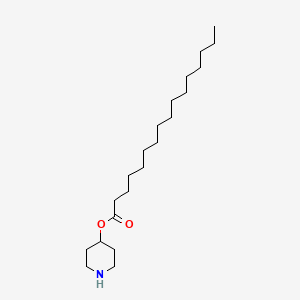
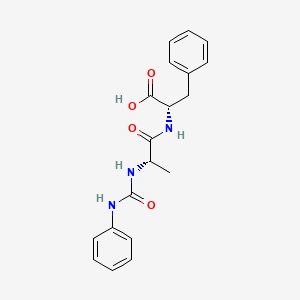
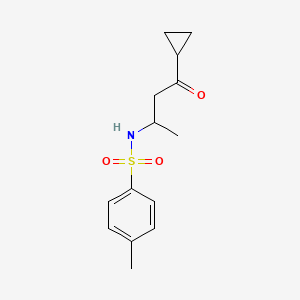
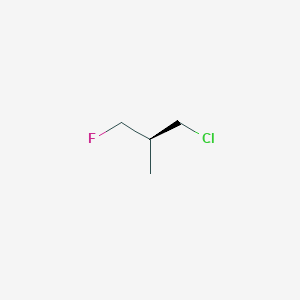
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
